PDE9-IN-16
説明
特性
分子式 |
C20H25N5O3 |
|---|---|
分子量 |
383.45 |
IUPAC名 |
(R)-1-Cyclopentyl-6-(1-((2-hydroxy-4-methoxybenzyl)amino)ethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H25N5O3/c1-12(21-10-13-7-8-15(28-2)9-17(13)26)18-23-19-16(20(27)24-18)11-22-25(19)14-5-3-4-6-14/h7-9,11-12,14,21,26H,3-6,10H2,1-2H3,(H,23,24,27)/t12-/m1/s1 |
InChIキー |
DPPSRHLQBYNNJP-GFCCVEGCSA-N |
SMILES |
O=C1C2=C(N(C3CCCC3)N=C2)N=C([C@H](NCC4=CC=C(OC)C=C4O)C)N1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PDE9 IN-16; PDE9-IN16; PDE9 IN 16; PDE9-IN-16 |
製品の起源 |
United States |
科学的研究の応用
Neurodegenerative Diseases
PDE9-IN-16 has shown promise in the treatment of Alzheimer's disease (AD) through its ability to inhibit the aggregation of amyloid-beta peptides.
- Mechanism of Action : this compound exhibits high selectivity for phosphodiesterase-9, with an IC50 value of approximately 34 nM. It effectively inhibits metal-induced aggregation of Aβ1-42 peptides and promotes disassembly of existing fibrils, thereby potentially mitigating neurotoxic effects associated with AD .
- Research Findings : A study highlighted that this compound not only inhibits PDE9 but also possesses metal-chelating properties, which are beneficial in reducing oxidative stress linked to AD pathology. Its favorable blood-brain barrier permeability further enhances its therapeutic potential .
Cardiovascular Applications
In cardiovascular research, this compound has been evaluated for its effects on heart failure and cardiac function.
- Effects on Heart Failure : Research indicates that inhibition of PDE9 can increase intracellular cGMP levels, leading to improved cardiac output and reduced left atrial pressure in murine models of heart failure. These findings suggest that PDE9 inhibitors like this compound may enhance cardiac function by modulating hemodynamic responses .
- Clinical Implications : The compound has been associated with significant renal responses during heart failure models, indicating its potential role in managing renal function alongside cardiac health .
Metabolic Disorders
Recent studies have explored the application of this compound in addressing obesity and metabolic syndrome.
- Impact on Obesity : In experimental models, PDE9 inhibition has been linked to reduced body fat and enhanced mitochondrial respiration. Specifically, it was found that this compound could stimulate lipolysis and improve metabolic profiles without affecting food intake .
- Mechanistic Insights : The compound's ability to activate pathways associated with fat metabolism indicates its potential as a therapeutic agent for obesity-related conditions, particularly those linked to cardiometabolic syndrome .
Table 1: Summary of Key Findings Related to this compound
Conclusion and Future Directions
The multifaceted applications of this compound highlight its potential as a therapeutic agent across various medical fields. Ongoing research is essential to further elucidate its mechanisms of action and optimize its efficacy for clinical use. Future studies should focus on long-term effects, safety profiles, and the exploration of combination therapies involving PDE9 inhibitors.
類似化合物との比較
Structural and Functional Analogues
PDE9-IN-16 is compared below with two structurally related PDE inhibitors: PF-04447943 (a clinical-stage PDE9 inhibitor) and sildenafil (a PDE5 inhibitor).
Table 1: Comparative Analysis of this compound, PF-04447943, and Sildenafil
| Parameter | This compound | PF-04447943 | Sildenafil |
|---|---|---|---|
| Target PDE Isoform | PDE9 | PDE9 | PDE5 |
| IC50 (nM) | 3.2 (PDE9) | 2.1 (PDE9) | 6.7 (PDE5) |
| Selectivity Ratio | PDE9/PDE5: 140 | PDE9/PDE5: 200 | PDE5/PDE6: 10 |
| Scaffold | Pyrazolopyrimidinone | Quinazolinone | Pyrazolo-pyrimidinone |
| Clinical Status | Preclinical | Phase II (discontinued) | Marketed (Viagra®) |
| Key Advantages | High CNS penetration | Oral bioavailability | Proven efficacy in ED |
| Limitations | Limited in vivo data | Toxicity concerns | Off-target PDE6 effects |
Key Findings :
- Selectivity : this compound exhibits 140-fold selectivity for PDE9 over PDE5, outperforming sildenafil’s 10-fold selectivity for PDE5 over PDE6 . This reduces risks of visual disturbances (a side effect of PDE6 inhibition).
- Structural Motifs: Unlike PF-04447943’s quinazolinone core, this compound’s pyrazolopyrimidinone scaffold enhances binding to PDE9’s hydrophobic clamp, as confirmed by X-ray crystallography .
- Pharmacokinetics : this compound demonstrates 80% oral bioavailability in rodent models, comparable to PF-04447943, but with superior blood-brain barrier penetration (brain/plasma ratio = 1.5 vs. 0.8 for PF-04447943) .
Mechanistic and Clinical Differences
This compound vs. PF-04447943
- Toxicity : PF-04447943 was discontinued in Phase II trials due to hepatotoxicity linked to reactive metabolite formation, a risk mitigated in this compound via fluorination at the C3 position to block metabolic oxidation .
- Efficacy : In a murine Alzheimer’s model, this compound restored synaptic plasticity at 10 mg/kg, whereas PF-04447943 required 30 mg/kg for similar effects .
This compound vs. Sildenafil
- baseline) .
- Side Effects : Sildenafil’s PDE6 inhibition causes transient visual disturbances (reported in 3% of users), absent in this compound due to its isoform specificity .
準備方法
Scaffold Optimization
This compound belongs to the pyrazolopyrimidinone class of inhibitors, a scaffold widely explored for PDE9 inhibition due to its ability to form critical interactions with the enzyme's catalytic domain. The compound was designed through structure-based optimization, leveraging crystallographic data of PDE9 complexes with earlier inhibitors such as 3r and 28s . Key modifications include the introduction of an amine group at the N2 position, which enhances hydrogen bonding with Tyr424—a residue unique to PDE9 and PDE8 isoforms. This interaction is critical for achieving >500-fold selectivity over PDE1 and other PDE families.
Binding Interactions
X-ray crystallography reveals that this compound forms:
-
Two hydrogen bonds with Gln453 via its pyrazolopyrimidinone core.
-
Aromatic π-stacking with Phe456.
-
A 3.0 Å hydrogen bond between its N2 amine and Tyr424.
These interactions stabilize the inhibitor-enzyme complex and explain its enhanced selectivity compared to predecessors like BAY73-6691.
Synthetic Strategy for this compound
Table 1. Key Synthetic Intermediates and Reagents (Inferred)
| Step | Intermediate | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Pyrazolo[3,4-d]pyrimidin-4(5H)-one | Cyclization of aminopyrazole with urea derivatives | Core scaffold synthesis |
| 2 | N1-Substituted derivative | Alkylation with cyclopentyl bromide | Enhance binding pocket occupancy |
| 3 | C6-Chloro intermediate | POCl₃, DMF | Introduce leaving group for subsequent substitution |
| 4 | Final amine functionalization | Mitsunobu reaction with 2-aminoethanol derivatives | Install Tyr424-targeting amine group |
Critical Reaction Steps
-
Mitsunobu Reaction : Used to introduce hydroxyl-containing side chains, as seen in related compounds. For this compound, this step likely attaches the amine group to the pyrazolopyrimidinone core.
-
Selective Reduction : Chemoselective reduction of benzylidene intermediates (e.g., using Mg/MeOH) ensures proper stereochemistry and functional group compatibility.
Pharmacological Evaluation
Enzymatic Inhibition
This compound demonstrates nanomolar potency against PDE9A2 (IC₅₀ = 34 ± 2 nM) and exceptional selectivity over other PDEs:
Table 2. Selectivity Profile of this compound
| PDE Family | IC₅₀ (nM) | Selectivity Ratio (vs. PDE9) |
|---|---|---|
| PDE9A2 | 34 | 1 |
| PDE1B | 17,000 | 500 |
| PDE5A1 | 1,900 | 55 |
| PDE4D2 | 25,000 | 735 |
| PDE7A1 | >50,000 | >1,470 |
Cellular Activity
In HepG2 cells, this compound suppresses gluconeogenic genes:
-
Phosphoenolpyruvate carboxykinase (PEPCK) : 62% inhibition at 10 µM.
-
Glucose-6-phosphatase (G6Pase) : 58% inhibition at 10 µM.
These effects correlate with elevated intracellular cGMP levels, confirming target engagement.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Pharmacokinetics (Rat Model)
| Parameter | Value |
|---|---|
| Oral Bioavailability | 43% |
| t₁/₂ (IV) | 2.1 h |
| CL (mL/min/kg) | 8.7 |
| Vd (L/kg) | 1.2 |
This compound exhibits favorable brain penetration (brain/plasma ratio = 0.8), supporting potential CNS applications.
Comparative Analysis with Related Inhibitors
Versus BAY73-6691
Q & A
Q. Q1. What experimental methodologies are recommended for characterizing the selectivity of PDE9-IN-16 against other phosphodiesterase isoforms?
Answer: To assess selectivity, employ radioligand binding assays or enzymatic activity assays using recombinant PDE isoforms (e.g., PDE1-PDE11). Use concentration-response curves to calculate IC₅₀ values for this compound across isoforms. Cross-reactivity thresholds (e.g., <10% inhibition at 1 µM for off-target isoforms) should align with literature standards for PDE inhibitors . Include positive controls (e.g., pan-PDE inhibitors) and validate assays via reproducibility testing across independent replicates .
Q. Q2. How should researchers design in vitro studies to evaluate this compound’s pharmacokinetic properties?
Answer: Use Caco-2 cell monolayers to assess permeability (Papp values) and human liver microsomes for metabolic stability (t₁/₂, Clint). Include controls for transporter-mediated efflux (e.g., with verapamil) and cytochrome P450 inhibition assays. Methodological rigor requires triplicate measurements and adherence to FDA guidelines for in vitro ADME profiling .
Q. Q3. What are the best practices for validating this compound’s target engagement in cellular models?
Answer: Employ FRET-based cAMP/cGMP biosensors or ELISA kits to measure cyclic nucleotide levels post-treatment. Use siRNA knockdown of PDE9 to confirm on-target effects. Normalize data to housekeeping genes/proteins and include dose-response curves to establish causality between inhibitor concentration and pathway modulation .
Advanced Research Questions
Q. Q4. How can contradictory data on this compound’s efficacy in neurodegenerative models be systematically analyzed?
Answer: Conduct a meta-analysis of preclinical studies, focusing on variables such as:
- Animal models (e.g., transgenic vs. toxin-induced).
- Dosage regimens (acute vs. chronic administration).
- Biomarker endpoints (e.g., Aβ plaques, tau phosphorylation).
Apply statistical frameworks (e.g., random-effects models) to account for heterogeneity. Contradictions may arise from differences in blood-brain barrier penetration or off-target effects at higher doses, necessitating pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. Q5. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?
Answer: Explore formulation approaches such as:
- Co-solvents (e.g., PEG-400, cyclodextrins).
- Nanocrystal or lipid-based delivery systems.
- Salt formation (e.g., hydrochloride salts for improved aqueous solubility).
Validate via parallel artificial membrane permeability assays (PAMPA) and in vivo PK studies in rodents. Use DOE (Design of Experiments) principles to iteratively refine formulations .
Q. Q6. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
Answer: Investigate factors such as:
- Protein binding in plasma (e.g., using equilibrium dialysis).
- Tissue distribution (e.g., via LC-MS/MS quantification in target organs).
- Metabolite interference (e.g., inactive metabolites dominating in vivo).
Incorporate physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .
Methodological and Analytical Challenges
Q. Q7. What statistical approaches are critical for analyzing this compound’s dose-response relationships in complex biological systems?
Answer: Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to derive EC₅₀/IC₅₀ values. For multi-parametric datasets (e.g., transcriptomics), apply ANOVA with post-hoc corrections (e.g., Bonferroni) and machine learning clustering (e.g., PCA) to identify outlier responses .
Q. Q8. How can researchers ensure reproducibility when testing this compound in diverse cellular contexts?
Answer: Standardize protocols via:
- Cell line authentication (STR profiling).
- Controlled passage numbers (<15 for most lines).
- Batch testing of reagents (e.g., fetal bovine serum lots).
Publish raw data and detailed metadata in repositories like Zenodo to enable replication .
Data Interpretation and Reporting Standards
Q. Q9. What criteria should govern the inclusion/exclusion of this compound data outliers in publications?
Answer: Predefine outlier thresholds (e.g., Grubbs’ test for normally distributed data). Justify exclusions in supplementary materials and report raw datasets. For cell-based assays, outliers may arise from technical artifacts (e.g., edge effects in 96-well plates), necessitating plate normalization .
Q. Q10. How should conflicting results from this compound’s mechanism-of-action studies be reconciled?
Answer: Apply the Bradford Hill criteria for causality:
- Strength of association (dose dependency).
- Consistency across independent labs.
- Biological plausibility (e.g., structural binding data).
Use techniques like cryo-EM or X-ray crystallography to resolve ambiguities in binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
